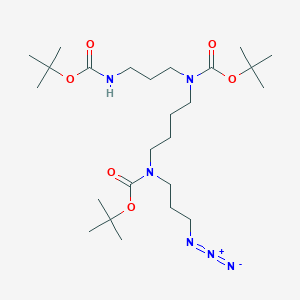
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Chlorophenyl)amino)-2-iodoinden-1-one, also known as 3-Chloro-2-iodoindan-1-amine (CII), is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. CII is a versatile compound with a wide range of biochemical and physiological effects. It has been used in a variety of lab experiments, including those related to drug development, cancer research, and biochemistry.
Applications De Recherche Scientifique
CII has been used in a variety of scientific research applications. It has been used in drug development, as it can be used to study the effects of drugs on the body. CII has also been used in cancer research, as it can be used to study the effects of certain cancer treatments. Additionally, CII has been used in biochemistry, as it can be used to study the biochemical and physiological effects of certain compounds.
Mécanisme D'action
The mechanism of action of CII is not yet fully understood. However, it is believed that CII binds to certain proteins in the body and modifies their activity. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
CII has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell signaling, which can have a variety of effects on the body. CII has also been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain hormones. Additionally, CII has been found to have an effect on the immune system, as it can modulate the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
CII has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, CII is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, CII also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, CII is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
The potential future directions for CII are numerous. CII could be used in further studies of drug development, as it could be used to study the effects of new drugs on the body. Additionally, CII could be used in further studies of cancer research, as it could be used to study the effects of new cancer treatments. CII could also be used in further studies of biochemistry, as it could be used to study the biochemical and physiological effects of certain compounds. Finally, CII could be used in further studies of the immune system, as it could be used to study the effects of certain compounds on the immune system.
Méthodes De Synthèse
CII can be synthesized using a number of methods. The most common method involves the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a base. This reaction results in the formation of a cyclic amine, which is then converted to CII. Other methods of synthesis include the reaction of 3-chloroaniline with 2-iodoindan-1-ol in the presence of a base, as well as the reaction of 3-chloroaniline with 2-iodoindan-1-amine in the presence of a reducing agent.
Propriétés
IUPAC Name |
3-(3-chloroanilino)-2-iodoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO/c16-9-4-3-5-10(8-9)18-14-11-6-1-2-7-12(11)15(19)13(14)17/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHZUDQLYIHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)I)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)










![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)